

Spectroscopic Profile of 5-Chloro-3-methyl-1-phenylpyrazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-3-methyl-1-phenylpyrazole

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-3-methyl-1-phenylpyrazole** and its derivatives. Due to the limited availability of published, detailed spectroscopic data for the parent compound, this guide presents data for the closely related and well-characterized derivative, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This information is invaluable for the synthesis, identification, and quality control of this class of compounds, which are significant intermediates in medicinal chemistry and materials science.

Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole

A common synthetic route to **5-Chloro-3-methyl-1-phenylpyrazole** involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone.

Experimental Protocol: Synthesis

In a dry, four-necked flask, 184 g of phosphorus oxychloride is added. Subsequently, 172 g of 3-methyl-1-phenyl-5-pyrazolone is introduced to the flask. The mixture is stirred for 30 minutes, and the temperature is raised to 60°C. The reaction is allowed to proceed, with the temperature naturally increasing to 80°C, where it is maintained for 30 minutes. Following this, the mixture is heated to 110°C for 2 hours. The reaction mixture is then carefully poured into 1500 ml of water. The lower oily layer is separated using a separatory funnel and washed three times with

100 ml of water. The resulting oil is purified by vacuum distillation at 3 mm Hg and 100-110°C to yield 174 g of **5-Chloro-3-methyl-1-phenylpyrazole** as a dry product with a purity of 99.5% (90.5% yield).^[1]

Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The following tables summarize the key spectroscopic data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde^[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.983	s	1H	-CHO
7.564–7.471	m	5H	Ar-H
2.546	s	3H	-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of a Derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

Chemical Shift (δ) ppm	Assignment
170.4	C=N (imidazole)
148.8	C=N (pyrazole)
147.4 - 123.6	Aromatic C
114.4	=C-Cl (pyrazole)
90.1	C-2
57.5	C-5
41.9	C-6
13.8	-CH ₃

Note: Specific ¹³C NMR data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was not available in the searched literature. The data presented here is for a closely related derivative to provide an indication of expected chemical shifts.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[2]

Wavenumber (cm ⁻¹)	Assignment
3063	C-H stretch (aromatic)
1677	C=O stretch (aldehyde)
1598	C=C stretch (aromatic ring)
1528	C=N stretch (pyrazole ring)
1463, 1436	C-H bend (methyl)
1376	C-H bend (aromatic)
1004	C-Cl stretch
763	C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is available through the NIST Mass Spectrometry Data Center. The molecular weight of this compound is 220.65 g/mol .^[3] GC-MS analysis would be expected to show a molecular ion peak corresponding to this mass.

Experimental Protocols for Spectroscopic Analysis

The following are general experimental protocols for obtaining the spectroscopic data for pyrazole derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.^{[2][4]} The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.^[4] For ¹H NMR of pyrazole in a nematic phase, a sample can be prepared in N-(p-ethoxybenzylidene)-p-butylaniline (EBBA) with an external standard like DMSO-d₆ in a sealed capillary. One-dimensional spectra are acquired with appropriate spectral widths and acquisition times to ensure good resolution and signal-to-noise ratio.

IR Spectroscopy

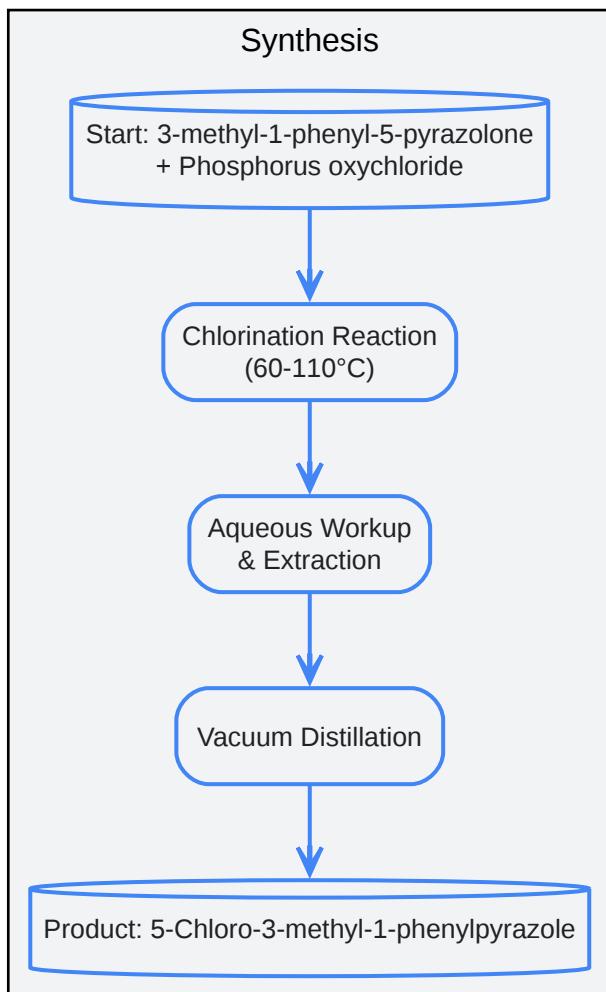
FT-IR spectra are recorded using a spectrophotometer.^[4] For solid samples, the KBr pellet method is commonly employed.^[4] The sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.^[4]

Mass Spectrometry

Mass spectra can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of compounds.^[4] For pyrazole derivatives, electron ionization (EI) is a common method.^[5] The fragmentation patterns observed in the mass spectrum provide valuable information for structural elucidation.

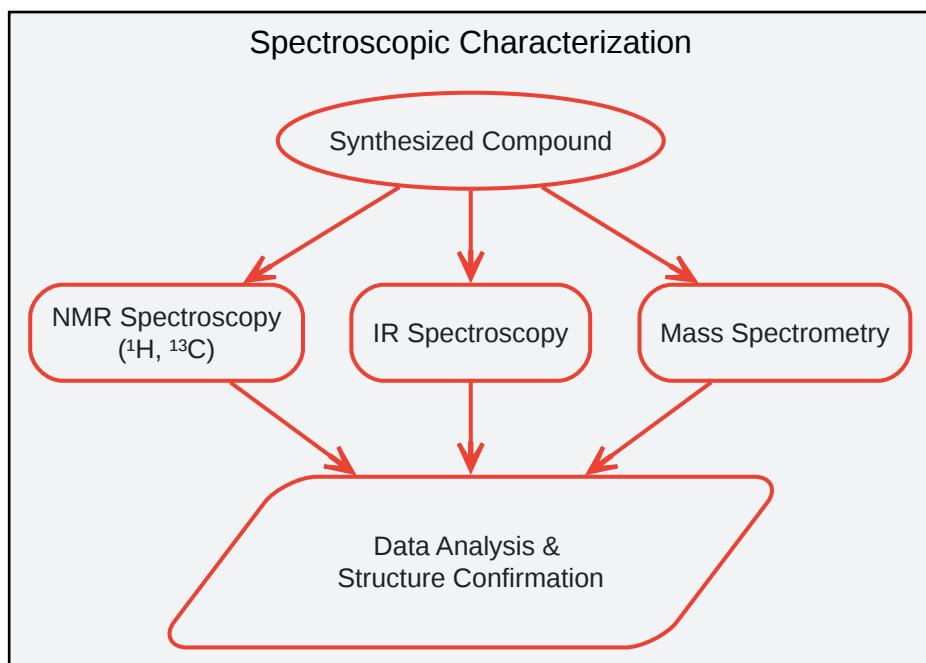
Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of **5-Chloro-3-methyl-1-phenylpyrazole** and its derivatives.



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Caption: Synthesis workflow for **5-Chloro-3-methyl-1-phenylpyrazole**.



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Caption: General workflow for spectroscopic characterization.

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